molecular formula C12H15NO3 B8597904 1-(2-Nitrophenyl)cyclohexan-1-ol CAS No. 861842-15-1

1-(2-Nitrophenyl)cyclohexan-1-ol

Cat. No.: B8597904
CAS No.: 861842-15-1
M. Wt: 221.25 g/mol
InChI Key: IRGHDGLYUVELBP-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclohexan-1-ol ( 861842-15-1) is a nitro-aromatic compound with the molecular formula C 12 H 15 NO 3 and a molecular weight of 221.25 g/mol . It serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound's structure, featuring a cyclohexanol ring attached to a 2-nitrophenyl group, makes it a valuable precursor in chemical synthesis, as evidenced by its use in patented synthetic routes . Researchers utilize this compound to develop more complex molecules, leveraging its functional groups for further chemical transformations. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

861842-15-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(2-nitrophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15NO3/c14-12(8-4-1-5-9-12)10-6-2-3-7-11(10)13(15)16/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

IRGHDGLYUVELBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
1-(2-Nitrophenyl)cyclohexan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrophenyl moiety allows for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can undergo nucleophilic substitutions and reductions to yield derivatives with tailored properties for specific applications.

Synthesis Methods
The compound can be synthesized through several methods, including:

  • Reductive Amination : Involves the reaction of cyclohexanone with 2-nitrobenzylamine using reducing agents like sodium borohydride.
  • Lactonization Reactions : Utilized in the formation of cyclic compounds from prochiral substrates, showcasing its utility in generating stereochemically diverse products .

Medicinal Chemistry

Pharmacological Potential
Research indicates that this compound exhibits significant biological activities, particularly related to its structural analogs. Compounds with similar nitrophenyl groups often demonstrate notable pharmacological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit various bacterial strains.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Research

Biological Interactions
The interactions of this compound with biological targets are critical for understanding its mechanism of action. Research has focused on:

  • Binding Affinity Studies : Investigating how the compound interacts with enzymes and receptors to elucidate its biological effects.
  • Cell Viability Assays : Evaluating the compound's cytotoxicity against cancer cell lines, indicating potential anticancer properties .

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Objective Findings
Antimicrobial ActivityAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anticancer EvaluationEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Nitrophenyl)cyclohexan-1-ol 2-Nitrophenyl C₁₂H₁₃NO₃ 219.24 (calculated) Electron-withdrawing nitro group
1-Phenylcyclohexanol Phenyl C₁₂H₁₆O 176.26 Simple aromatic substituent
1-(Nitromethyl)cyclohexan-1-ol Nitromethyl (-CH₂NO₂) C₇H₁₃NO₃ 175.18 Aliphatic nitro group
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol Thiophene-ethylamino C₁₂H₁₉NOS 225.35 Heterocyclic and amino groups
(±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Methoxyphenyl, dimethylaminomethyl C₁₆H₂₅NO₂·HCl 299.84 Multiple functional groups

Key Observations :

  • Steric Effects : Ortho-substituted nitro groups may introduce steric hindrance, affecting conformational flexibility compared to para-substituted analogs (e.g., 1-(3-methoxyphenyl) derivatives) .
  • Biological Relevance: Compounds with amino or heterocyclic substituents (e.g., thiophene in ) may exhibit enhanced biological activity, whereas nitro groups are often associated with toxicity or mutagenicity .

Reactivity Trends :

  • Nitro groups are prone to reduction (e.g., to amines) under catalytic hydrogenation, a pathway less relevant in phenyl or methoxy-substituted analogs .
  • Steric hindrance from ortho-nitro groups may slow reaction kinetics compared to para-substituted counterparts.

Preparation Methods

Solvent and Additive Optimization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction rates by stabilizing the transition state. A scaled-up protocol using DMSO/EtOH (1:5 v/v) under sonication at 50°C reduces reaction time to 4 hours, achieving 70% yield. Additives such as pyrrolidine (20 mol%) further accelerate enolate formation, as demonstrated in the synthesis of analogous nitroaryl cyclohexanols.

Grignard Reagent-Mediated Alkylation

Grignard reagents offer an alternative pathway via nucleophilic addition to cyclohexanone. While nitro groups are typically incompatible with strongly basic conditions, careful reagent selection enables successful synthesis.

Preparation of 2-Nitrophenylmagnesium Bromide

2-Nitrobenzyl bromide (1.2 equiv) reacts with magnesium turnings in anhydrous diethyl ether at 0°C to form the Grignard reagent. Subsequent addition to cyclohexanone (1.0 equiv) in tetrahydrofuran (THF) at −78°C, followed by quenching with saturated NH4Cl, affords this compound in 55% yield after chromatography. This method avoids epimerization but requires strict anhydrous conditions.

One-Pot Tandem Dehydrogenation-Alkoxylation

A patent-pending one-pot method eliminates intermediate isolation, enhancing efficiency. The process involves:

  • Dehydrogenation : 1-(4-Chlorophenyl)-pyrazolidin-3-one undergoes dehydrogenation in N,N-dimethylformamide (DMF) at 120°C for 6 hours to generate 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

  • Alkoxylation : Without isolation, the intermediate reacts with 2-nitrobenzyl chloride (1.1 equiv) in the same solvent at 80°C for 3 hours, yielding this compound in 63% yield.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling enables aryl-cyclohexanol bond formation. A modified protocol from employs:

  • Substrates : Cyclohexenyl triflate (1.0 equiv) and 2-nitrophenylboronic acid (1.2 equiv).

  • Catalyst : Pd(OAc)₂ (5 mol%) with bis(diphenylphosphino)methane (dppm, 5 mol%).

  • Conditions : KOAc (3.0 equiv) in water/THF (3:1 v/v) at 110°C for 24 hours.

Post-reaction extraction with ethyl acetate and chromatography yields the target compound in 65% yield. This method is advantageous for introducing diverse aryl groups but requires expensive catalysts.

Crystallization and Purification Techniques

Final product purity is critical for applications. Slow evaporation of ethyl acetate solutions at 25°C produces needle-like crystals suitable for X-ray diffraction. Flash chromatography on silica gel (cyclohexane/ethyl acetate, 85:15 to 70:30) effectively separates diastereomers, as validated by and.

Comparative Analysis of Methods

Method Yield ee (%) Key Advantage Limitation
Aldol Condensation65–98%94High stereoselectivity in waterLong reaction time (48 hours)
Grignard Addition55%Simple setupMoisture-sensitive conditions
One-Pot Synthesis63%No intermediate isolationRequires high temperatures
Cross-Coupling65%Modular aryl group introductionExpensive palladium catalysts

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Nitrophenyl)cyclohexan-1-ol, and what analytical methods validate its purity?

Answer: A typical synthesis involves the nucleophilic substitution of 2-nitrobenzene derivatives with cyclohexanol precursors under basic conditions. For example, borohydride reduction of intermediates like 1-(2-nitrophenyl)cyclohexanone may yield the target alcohol . Post-synthesis, characterization relies on:

  • 1H NMR : Peaks for cyclohexanol protons (δ ~1.5–2.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm) confirm structure .
  • HPLC/GC-MS : Quantifies purity by detecting residual solvents or unreacted precursors .
  • Melting Point/Boiling Point : Physical constants (e.g., experimental boiling point ~424°C for analogs) validate consistency with literature .

Q. Table 1: Key Analytical Data for Structural Confirmation

MethodExpected ObservationsReference
1H NMR (CDCl₃)δ 1.5–2.2 (cyclohexanol), δ 7.5–8.5 (aromatic)
Boiling Point~424°C (analog data)
HPLC Retention TimeBaseline separation from impurities

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The nitro group may cause irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks; vapor pressure data (e.g., ~0 mmHg at 25°C for analogs) suggests low volatility but warrants caution .
  • Spill Management : Absorb with inert materials (e.g., silica) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ortho-nitro group influence the reactivity of this compound in intramolecular reactions?

Answer: The ortho-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates via resonance. For example:

  • Schmidt Reaction : Intramolecular reactions may form lactams or rearranged products due to proximity effects .
  • Reduction Pathways : Selective reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is hindered by steric effects, requiring optimized catalysts .

Key Insight : Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density distribution around the nitro group .

Q. What structural insights can be gained from crystallographic studies of this compound derivatives?

Answer: X-ray crystallography reveals:

  • Hydrogen Bonding : The hydroxyl group forms O–H···N interactions with adjacent nitro groups, stabilizing the crystal lattice .
  • Torsional Angles : Substituents on the cyclohexane ring adopt chair conformations, minimizing steric strain .

Q. Table 2: Comparative Crystallographic Data

Compound DerivativeSpace GroupKey InteractionsReference
1-(2-Nitrophenyl)azepaneP1C–H···O, N–H···N
Triazole-cyclohexanol analogTriclinicO–H···N, C–H···O

Q. How do positional isomers (e.g., para-nitro vs. ortho-nitro derivatives) differ in biological or catalytic activity?

Answer:

  • Reactivity : Ortho-nitro derivatives exhibit slower reaction kinetics in SNAr reactions due to steric hindrance, whereas para-nitro analogs react faster .
  • Biological Activity : Ortho-substituted nitro compounds show higher thermal stability, making them suitable for asymmetric synthesis .

Methodological Note : Compare isomers using:

  • Kinetic Studies : Monitor reaction rates under identical conditions.
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures .

Q. What advanced spectroscopic techniques resolve contradictions in reaction mechanism proposals for nitro-group transformations?

Answer:

  • In Situ IR Spectroscopy : Tracks nitro group reduction intermediates (e.g., nitroso or hydroxylamine species) .
  • EPR Spectroscopy : Detects radical intermediates in photochemical reactions .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro compounds to trace reaction pathways via MS/MS .

Q. How can computational chemistry predict the environmental fate of this compound?

Answer:

  • LogP Calculations : Predicted logP ~3.56 indicates moderate hydrophobicity, suggesting potential bioaccumulation .
  • Degradation Pathways : Simulate hydrolysis or photolysis products using software like Gaussian or COSMO-RS .

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